(S)-1-(6-((S)-2-Carboxypyrrolidin-1-YL)-hexyl)pyrrolidine-2-carboxylic acid (CPHPC), also known as miridesap, is a small molecule drug originally developed for the treatment of systemic amyloidosis and Alzheimer's disease. [] It is a potent and selective depleter of serum amyloid P component (SAP), the single normal DNA binding protein in human plasma. []
CPHPC has gained attention in scientific research for its ability to deplete SAP, which has implications for various biological processes, including DNA immunogenicity and amyloid deposition. []
While the specific synthesis of CPHPC is not detailed in the provided papers, one paper describes the synthesis of a similar compound, (R)-1-[6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxo-hexanoyl]pyrrolidine-2-carboxylic acid. [] This synthesis likely involves a multistep process utilizing protecting groups and peptide coupling reactions typical for the construction of peptides and peptidomimetics.
CPHPC exerts its effect by selectively binding to SAP with high affinity. [] This binding triggers rapid clearance of the SAP-CPHPC complex from the circulation, effectively depleting SAP levels in the blood by 95-99%. [] The exact molecular details of this interaction remain to be fully elucidated.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7